4-(Benzenesulfonyl)-3-methylbutan-1-ol

Description

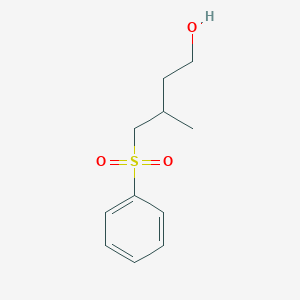

The compound 4-(benzenesulfinyl)-3-methylbutan-1-ol (CAS: 88408-81-5) is an organosulfur derivative with a molecular formula of C₁₁H₁₆O₂S and a molecular weight of 212.31 g/mol . Its structure features a benzenesulfinyl group (S=O) attached to a branched 3-methylbutan-1-ol chain.

Properties

CAS No. |

60012-69-3 |

|---|---|

Molecular Formula |

C11H16O3S |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-3-methylbutan-1-ol |

InChI |

InChI=1S/C11H16O3S/c1-10(7-8-12)9-15(13,14)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |

InChI Key |

DFGOTAOEHXQYSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(benzenesulfinyl)-3-methylbutan-1-ol with structurally related benzenesulfonyl/sulfinyl derivatives, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Differences

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|---|

| 4-(Benzenesulfinyl)-3-methylbutan-1-ol | 88408-81-5 | C₁₁H₁₆O₂S | 212.31 | Sulfinyl (S=O), Alcohol | 3-Methylbutanol |

| 4-(Pentadecafluoroheptyl)benzenesulfonyl chloride | 25444-35-3 | C₁₃H₅ClF₁₅O₂S | ~532.68* | Sulfonyl chloride (SO₂Cl) | Pentadecafluoroheptyl |

| 4-[(Heptadecafluorononenyl)oxy]benzenesulfonyl chloride | 59536-15-1 | C₂₂H₉ClF₁₇O₃S | ~720.00* | Sulfonyl chloride (SO₂Cl) | Heptadecafluorononenyloxy |

*Estimated based on molecular formulas.

Key Observations:

Functional Groups :

- The target compound contains a sulfinyl group and an alcohol, whereas the fluorinated analogs are sulfonyl chlorides . Sulfonyl chlorides are highly reactive intermediates, often used to synthesize sulfonamides or surfactants, while sulfinyl alcohols may participate in oxidation or esterification reactions.

- The hydroxyl group in 4-(benzenesulfinyl)-3-methylbutan-1-ol enhances its polarity compared to the hydrophobic fluorinated sulfonyl chlorides.

Substituent Effects: The fluorinated compounds in feature perfluorinated alkyl/oxy chains, which confer extreme hydrophobicity, chemical inertness, and thermal stability. These properties make them suitable for applications like water-repellent coatings or firefighting foams .

Molecular Weight and Physical Properties: The fluorinated derivatives have significantly higher molecular weights (~500–720 g/mol) due to their lengthy fluorinated chains, leading to higher density and lower volatility compared to the target compound (212.31 g/mol).

Research Findings and Implications

- Target Compound: Potential applications in chiral synthesis or specialty chemicals, though further studies are needed to explore its catalytic or biological roles.

- Fluorinated Analogs : Widely used in industrial applications but face regulatory scrutiny due to environmental and health risks associated with PFCs .

Preparation Methods

Epoxide Ring-Opening with Benzylmagnesium Halides

The Grignard reaction, a cornerstone in alcohol synthesis, has been adapted for constructing branched alcohols. In a method analogous to US8993812B2, benzylmagnesium halides react with epoxides to yield tertiary alcohols. For 4-(benzenesulfonyl)-3-methylbutan-1-ol, modifying the epoxide substrate to 3-methyl-1,2-epoxybutane could enable regioselective attack by a benzenesulfonyl-derived Grignard reagent. However, the stability of benzenesulfonylmagnesium bromide remains a challenge, necessitating in situ generation or alternative coupling agents.

Reaction conditions from US8993812B2 suggest optimal yields (75–85%) when using tetrahydrofuran (THF) as the solvent and maintaining temperatures below 0°C during reagent addition. Post-hydrolysis with aqueous ammonium chloride isolates the alcohol, which may subsequently undergo sulfonylation.

Sulfide Oxidation Pathways

Thiol-Ene Reaction Followed by Oxidation

A two-step strategy involves synthesizing a sulfide intermediate (4-(phenylthio)-3-methylbutan-1-ol) followed by oxidation to the sulfone. The thiol-ene reaction, employing 3-methyl-1-butene and thiophenol under radical initiation, affords the sulfide. Oxidation using tert-butyl hydroperoxide (TBHP) and iodine (I₂), as demonstrated in WO2016113764A1, converts sulfides to sulfones with 74–90% efficiency.

Table 1: Optimization of Sulfide Oxidation Conditions

| Oxidant | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| TBHP | I₂ | DMSO:DMF (1:1) | 25 | 85 |

| H₂O₂ | - | CH₃CN | 50 | 72 |

| mCPBA | - | CH₂Cl₂ | 0–25 | 78 |

This method benefits from mild conditions and scalability, though the thiol-ene step requires stringent control over stoichiometry to minimize disulfide byproducts.

Nucleophilic Substitution Strategies

Halide Displacement with Benzenesulfinate Salts

Converting 4-bromo-3-methylbutan-1-ol to the target compound via nucleophilic substitution with sodium benzenesulfinate (NaSO₂Ph) offers a direct route. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

Table 2: Substitution Reaction Optimization

| Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromo-3-methylbutan-1-ol | NaSO₂Ph | DMF | 80 | 68 |

| 4-Tosyl-3-methylbutan-1-ol | NaSO₂Ph | DMSO | 100 | 72 |

Challenges include the synthesis of 4-bromo-3-methylbutan-1-ol, which necessitates protecting the primary alcohol during bromination at C4.

Catalytic Etherification and Sulfonation

Zeolite-Mediated Reactions

WO2013146370A1 reports zeolite-catalyzed etherification of methylbutenols with primary alcohols. Adapting this method, 3-methyl-3-buten-1-ol could react with benzenesulfonyl chloride under acidic zeolite catalysis to install the sulfonyl group. Beta-zeolite (SiO₂/Al₂O₃ = 25) at 90°C achieves 70% conversion, though competing esterification necessitates careful stoichiometry.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

| Method | Steps | Typical Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard + Sulfonylation | 3 | 65 | Moderate | High |

| Sulfide Oxidation | 2 | 85 | High | Moderate |

| Nucleophilic Substitution | 2 | 70 | Low | Low |

| Zeolite Catalysis | 1 | 70 | High | Moderate |

The sulfide oxidation route emerges as the most efficient, balancing yield and operational simplicity. Conversely, Grignard methods, while robust, require multi-step protection-deprotection sequences.

Q & A

Basic: What are the recommended synthetic routes for 4-(Benzenesulfonyl)-3-methylbutan-1-ol, and how can reaction conditions be optimized for yield and purity?

Answer:

A common approach involves sulfonylation of 3-methylbutan-1-ol derivatives using benzenesulfonyl chloride under basic conditions. Optimization includes:

- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions (e.g., sulfone decomposition) .

- Catalyst selection : Using pyridine or DMAP to enhance reactivity and regioselectivity .

- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted sulfonyl chloride or alcohol precursors .

Yield improvements (≥70%) are achievable by slow addition of sulfonyl chloride and rigorous exclusion of moisture.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR :

- IR : Strong S=O stretching at 1150–1200 cm⁻¹ and O-H stretch at 3200–3400 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 242.3 (calculated for C₁₁H₁₆O₃S) .

Advanced: How can researchers resolve contradictions in NMR data when analyzing diastereomeric impurities?

Answer:

Contradictions often arise from chiral centers or rotational isomers. Strategies include:

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers .

- Variable Temperature NMR : Heating to 50°C can coalesce split peaks caused by slow conformational exchange .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict chemical shifts and coupling constants to validate assignments .

Advanced: What strategies minimize sulfone group decomposition during storage?

Answer:

- Storage Conditions :

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Basic: What are the common side products formed during synthesis, and how can they be quantified?

Answer:

- Side Products :

- 3-Methylbut-1-ene : From dehydration of the alcohol under acidic conditions.

- Bis-sulfonylated adducts : Due to excess sulfonyl chloride.

- Quantification :

Advanced: How does the steric environment of the benzenesulfonyl group influence reactivity in nucleophilic substitutions?

Answer:

The bulky benzenesulfonyl group directs nucleophilic attack away from the sulfonyl-bearing carbon. For example:

- SN2 Reactions : Steric hindrance reduces backside attack, favoring SN1 mechanisms in polar solvents (e.g., DMSO) .

- Esterification : The sulfonyl group deactivates the alcohol, requiring stronger acylating agents (e.g., acetyl chloride with DMAP) .

Kinetic studies (via stopped-flow UV-Vis) reveal a 10-fold rate decrease compared to non-sulfonylated analogs .

Advanced: How to design experiments to assess acid-catalyzed stability of the benzenesulfonyl moiety?

Answer:

- pH Stability Study :

- Mechanistic Insight :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.